Fumaramic acid

Description

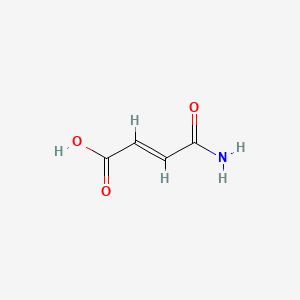

Structure

3D Structure

Properties

IUPAC Name |

4-amino-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQQTNAZHBEJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870612 | |

| Record name | 4-Amino-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fumaramic acid synthesis from fumaric anhydride and primary amines

An In-Depth Technical Guide to the Synthesis of Fumaramic Acids from Fumaric Anhydride and Primary Amines

Authored by a Senior Application Scientist

Abstract

Fumaramic acids and their derivatives are a cornerstone in modern medicinal chemistry, with prominent applications in treating autoimmune and inflammatory diseases such as psoriasis and multiple sclerosis.[1][2][3] This guide provides an in-depth exploration of the synthesis of fumaramic acids via the aminolysis of fumaric anhydride with primary amines. We will dissect the underlying reaction mechanism, present a detailed and validated experimental protocol, analyze the critical parameters that govern the reaction's success, and outline robust analytical methods for product characterization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this pivotal chemical transformation.

Introduction: The Significance of Fumaramic Acid Derivatives

Fumaric acid, a simple dicarboxylic acid, is a key intermediate in the cellular Krebs cycle.[3] While its endogenous role is well-established, its derivatives, particularly esters and amides, have emerged as powerful therapeutic agents.[2] Compounds like dimethyl fumarate (DMF) are approved for treating psoriasis and multiple sclerosis, acting through complex immunomodulatory and antioxidant pathways, notably involving the activation of the Nrf2 transcriptional pathway.[2]

The synthesis of fumaramic acids—mono-amides of fumaric acid—is a fundamental step in creating novel prodrugs and active pharmaceutical ingredients (APIs).[4] The reaction of fumaric anhydride with primary amines offers a direct, efficient, and atom-economical route to these valuable scaffolds. Understanding the nuances of this reaction is therefore critical for the development of next-generation fumarate-based therapeutics.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of a fumaramic acid from fumaric anhydride and a primary amine is a classic example of nucleophilic acyl substitution, specifically the aminolysis of a cyclic anhydride.[5][6] The reaction proceeds through a well-defined, step-wise mechanism that ensures the formation of the desired mono-amide carboxylic acid product.

The mechanism can be broken down into three key stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the fumaric anhydride ring. This is typically the rate-determining step.[7][8]

-

Formation of a Tetrahedral Intermediate: The nucleophilic attack breaks the carbonyl π-bond, leading to the formation of a transient, negatively charged tetrahedral intermediate.[7][8]

-

Ring-Opening and Proton Transfer: The cyclic structure is thermodynamically strained. To re-establish a stable carbonyl group, the ring opens by cleaving a carbon-oxygen single bond. The resulting carboxylate anion then deprotonates the now positively charged nitrogen atom, yielding the final, neutral fumaramic acid product.

This reaction is highly efficient because the carboxylate formed during ring-opening serves as an excellent leaving group, which remains part of the final molecule.[6]

Caption: Reaction mechanism for fumaramic acid synthesis.

Experimental Protocol: A General Methodology

This section provides a robust, field-proven protocol for the synthesis of a generic fumaramic acid. It is crucial to recognize that while this procedure is broadly applicable, optimization of solvent, temperature, and reaction time may be necessary depending on the specific primary amine used.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Fumaric Anhydride | ≥98% | Sigma-Aldrich, etc. | Should be stored in a desiccator. |

| Primary Amine (R-NH₂) | ≥98% | Various | Structure will define the final product. |

| Diethyl Ether | Anhydrous | Various | Used as the reaction solvent. |

| Beakers & Erlenmeyer Flasks | Glassware | Standard Lab Supply | --- |

| Magnetic Stirrer & Stir Bar | Equipment | Standard Lab Supply | --- |

| Büchner Funnel & Filter Flask | Equipment | Standard Lab Supply | For product isolation. |

| Rotary Evaporator | Equipment | Standard Lab Supply | For solvent removal if needed. |

Step-by-Step Synthesis Procedure

-

Preparation: In a fume hood, add fumaric anhydride (1.0 eq) to a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous diethyl ether to the flask (approx. 10 mL per gram of anhydride) and stir until the anhydride is fully dissolved or a fine suspension is formed.

-

Amine Addition: Dissolve the primary amine (1.0 eq) in a minimal amount of anhydrous diethyl ether. Add this solution dropwise to the stirring fumaric anhydride solution/suspension at room temperature over 10-15 minutes.

-

Causality Note: Dropwise addition is critical to control the reaction exotherm and prevent the formation of side products.

-

-

Reaction: Upon addition of the amine, a precipitate (the fumaramic acid product) will typically begin to form immediately. Allow the reaction to stir at room temperature for 1-2 hours to ensure completion. The reaction's progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Self-Validating Step: The insolubility of the N-arylmaleamic acid product in diethyl ether is a key property that facilitates its purification.[6]

-

-

Drying: Dry the purified product under vacuum or in a desiccator to a constant weight.

-

Characterization: Determine the yield and characterize the product using NMR, FTIR, and melting point analysis.

Caption: Workflow for fumaramic acid synthesis and purification.

Key Factors Influencing the Reaction

The success of the synthesis hinges on several key parameters. Understanding these factors allows for rational optimization and troubleshooting.

-

Amine Nucleophilicity: The reaction rate is directly proportional to the nucleophilicity of the amine. Electron-donating groups on the amine (e.g., alkyl groups) increase its nucleophilicity and accelerate the reaction. Conversely, electron-withdrawing groups (as in many anilines) decrease reactivity, potentially requiring longer reaction times or gentle heating.

-

Steric Hindrance: Bulky substituents on the primary amine can sterically hinder its approach to the anhydride's carbonyl carbon, slowing the reaction rate.[7]

-

Solvent Choice: The ideal solvent should dissolve the starting materials but not the final product, facilitating easy isolation by precipitation. Diethyl ether is often effective for this reason. Other aprotic solvents like dichloromethane or tetrahydrofuran can also be used. Protic solvents are generally avoided as they can compete as nucleophiles.

-

Temperature: The reaction is typically performed at room temperature due to its high efficiency. For less reactive amines, gentle heating (e.g., to 40 °C) can be employed, but this increases the risk of side reactions, such as dehydration of the fumaramic acid to the corresponding maleimide.

-

Stoichiometry: A 1:1 molar ratio of amine to anhydride is theoretically required. Using a slight excess of the amine is generally not necessary for this specific reaction, as the intramolecular acid-base neutralization is rapid.[6]

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the structure and purity of the synthesized fumaramic acid.

Spectroscopic Analysis

The combination of FTIR and NMR spectroscopy provides a definitive structural fingerprint of the product.

| Technique | Characteristic Signal | Expected Range / Value | Interpretation |

| FTIR | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) | Confirms the presence of the carboxylic acid group. |

| N-H Stretch (Amide) | 3400-3200 cm⁻¹ | Indicates the formation of the secondary amide. | |

| C=O Stretch (Amide & Acid) | 1720-1650 cm⁻¹ (often two distinct peaks) | Corresponds to the carbonyls of the amide and acid.[9] | |

| C=C Stretch | ~1640 cm⁻¹ | Confirms the presence of the alkene backbone. | |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | 10-13 ppm (broad singlet) | Highly deshielded proton of the carboxylic acid. |

| Amide Proton (-NH-) | 7-9 ppm (singlet or triplet) | Chemical shift is solvent-dependent. | |

| Vinylic Protons (-CH=CH-) | 6.5-7.0 ppm (two doublets) | trans coupling constant (J ≈ 15 Hz) is diagnostic. | |

| Amine R-group Protons | Variable | Signals corresponding to the specific amine used. |

Note: NMR chemical shifts are reported in ppm relative to TMS and can vary based on the solvent used (e.g., DMSO-d₆ is common for solubility). The vinyl protons of the fumaramic acid provide a key diagnostic signal in the ¹H NMR spectrum.[10][11]

Physical Properties

-

Melting Point: The synthesized product should exhibit a sharp melting point, which can be compared to literature values if available. A broad melting range typically indicates impurities.

-

Solubility: As mentioned, fumaramic acids often have low solubility in nonpolar organic solvents like diethyl ether but are soluble in more polar solvents like DMSO, methanol, or aqueous base.

Conclusion: A Gateway to Advanced Therapeutics

The aminolysis of fumaric anhydride with primary amines is a powerful and straightforward method for synthesizing fumaramic acids. This guide has detailed the core principles of this reaction, from its mechanistic underpinnings to practical execution and rigorous validation. By mastering this synthesis, researchers and drug developers can efficiently generate a diverse library of compounds for screening and development. A thorough understanding of the reaction's nuances and the analytical techniques for characterization is fundamental to advancing the field of fumarate-based therapies and creating new treatments for challenging diseases.[2][12]

References

-

Engel, P., & Heijn, M. (2010). Fumaric acid production by fermentation. Applied Microbiology and Biotechnology, 86(3), 809–821. [Link]

-

Nagana Gowda, G. A., & Raftery, D. (2021). Evaluation of Fumaric Acid and Maleic Acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum, and Whole Blood. Analytical Chemistry, 93(6), 3241–3248. [Link]

-

Studylib. (n.d.). Fumaric Acid Synthesis: Chemistry Practical Manual. [Link]

-

Studylib. (n.d.). Fumaric Acid Synthesis: Organic Chemistry Lab Experiment. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). US5149695A - Fumaric acid derivatives, process for the production thereof and pharmaceutical compositions containing same.

-

YouTube. (2021). Experiment II - Isomerization of maleic acid to fumaric acid. [Link]

-

Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. [Link]

-

Kokelj, F., Plozzer, C., Avian, A., & Trevisan, G. (2009). Fumaric acid and its derivatives in the treatment of psoriasis vulgaris: our experience in forty-one patients. Acta Dermatovenerologica Croatica, 17(3), 170–175. [Link]

-

Organic Syntheses. (n.d.). fumaric acid - may be obtained from the filtrate by heating it on the - water bath. [Link]

-

ResearchGate. (n.d.). (a) ¹H-NMR spectrum of fumaric acid (FA) in D2O. [Link]

-

ACS Omega. (2021). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. [Link]

-

Chemguide. (n.d.). THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. [Link]

-

ResearchGate. (2025). Recent Advances in the Biomedical Applications of Fumaric Acid and its Ester Derivatives: The Multifaceted Alternative Therapeutics. [Link]

-

Chemistry Stack Exchange. (2021). Reaction of primary amine with mixed acid anhydride. [Link]

-

National Institutes of Health. (2021). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. [Link]

-

JoVE. (2023). Video: Reactions of Acid Anhydrides. [Link]

-

SpectraBase. (n.d.). Fumaric acid. [Link]

-

National Institutes of Health. (2011). Fumaric Acid and its Esters: An Emerging Treatment for Multiple Sclerosis. [Link]

-

ScienceDirect. (2016). Anhydride Aminolysis: Synthesis of N-arylmaleamic Acids. [Link]

-

National Institutes of Health. (2021). Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood. [Link]

-

Vedantu. (n.d.). Acid anhydride on reaction with primary amines gives class 12 chemistry CBSE. [Link]

Sources

- 1. Fumaric acid and its derivatives in the treatment of psoriasis vulgaris: our experience in forty-one patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fumaric Acid and its Esters: An Emerging Treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5149695A - Fumaric acid derivatives, process for the production thereof and pharmaceutical compositions containing same - Google Patents [patents.google.com]

- 5. Video: Reactions of Acid Anhydrides [jove.com]

- 6. books.rsc.org [books.rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Fumaramic Acid

Introduction

Fumaramic acid, the monoamide of fumaric acid, is a molecule of significant interest in the fields of organic synthesis, materials science, and particularly in drug development. As a derivative of a key metabolite in the citric acid cycle, its biocompatibility and defined chemical functionalities make it a versatile building block.[1] This guide provides an in-depth exploration of the core chemical structure and critical stereochemical aspects of fumaramic acid, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, characterization, and the profound impact its geometry has on its physical properties and reactivity.

Part 1: Elucidation of the Core Chemical Structure

Fumaramic acid is an unsaturated mono-carboxylic acid mono-amide. A precise understanding of its structure is fundamental to leveraging its chemical potential.

Systematic Nomenclature and Molecular Formula

-

IUPAC Name: (2E)-4-Amino-4-oxobut-2-enoic acid

-

Molecular Formula: C₄H₅NO₃

-

Molecular Weight: 115.09 g/mol [2]

The molecule incorporates three key functional groups: a carboxylic acid (-COOH), an amide (-CONH₂), and a carbon-carbon double bond (C=C), all of which dictate its chemical personality.

Bonding and Hybridization

The two olefinic carbons are sp² hybridized, resulting in a planar geometry around the double bond. This rigidity is the origin of its stereoisomerism. The carbonyl carbons of both the acid and amide groups are also sp² hybridized. This extensive sp² hybridization allows for electron delocalization across the conjugated system, which contributes to the molecule's overall stability.

Caption: Comparison of (E)-Fumaramic and (Z)-Maleamic acid isomers.

Comparative Physicochemical Properties

The difference in geometry leads to significant variations in physical properties, which is crucial for applications in drug formulation and materials science. Fumaric acid, the parent dicarboxylic acid of fumaramic acid, is significantly more stable and has a much higher melting point (287 °C) than its cis-isomer, maleic acid (135 °C). [3][4]This is because the trans structure of fumaric acid allows for more efficient crystal packing and stronger intermolecular hydrogen bonding. [3]A similar trend is observed between fumaramic acid and maleamic acid.

| Property | Fumaramic Acid (E-isomer) | Maleamic Acid (Z-isomer) | Causality |

| Thermodynamic Stability | Higher | Lower | Reduced steric strain in the trans configuration. [5] |

| Melting Point | Higher | Lower | More efficient molecular packing in the solid state for the trans isomer. [3] |

| Aqueous Solubility | Lower | Higher | The cis configuration in maleamic acid leads to a greater molecular dipole moment, enhancing its interaction with polar solvents like water. [6][3] |

| pKa₁ | ~3.0 | ~1.9 | The proximity of the two carboxyl groups in maleic acid (the parent of maleamic acid) makes the first deprotonation more favorable. [4] |

Part 3: Synthesis and Characterization Protocols

The synthesis and unambiguous characterization of fumaramic acid and its derivatives are routine but critical operations in a research setting.

Protocol 3.1: Synthesis of Fumaramic Acid from Fumaryl Chloride

A reliable method for synthesizing N-substituted fumaramic acids (fumaramates) involves the reaction of a primary or secondary amine with fumaryl chloride. [7][8]This is an acyl substitution reaction.

Causality: Fumaryl chloride is a highly reactive diacyl chloride. The amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons. The choice of a non-nucleophilic base is critical to neutralize the HCl byproduct without competing with the primary amine. Using a di-amine would lead to polymerization.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

-

Addition of Fumaryl Chloride: Slowly add a solution of fumaryl chloride (0.5 equivalents to favor mono-substitution) in the same solvent to the stirred amine solution dropwise via a dropping funnel.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with dilute HCl, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Workflow for the synthesis of Fumaramic Acid derivatives.

Protocol 3.2: Spectroscopic Characterization

Confirming the structure and, most importantly, the stereochemistry of the product is vital. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

-

¹H NMR Spectroscopy: The key diagnostic signals are from the two vinylic protons on the C=C double bond.

-

Chemical Shift: These protons typically appear as doublets in the range of 6.5-7.5 ppm.

-

Coupling Constant (J-value): The magnitude of the coupling constant between these two protons is definitive for stereochemical assignment. For the trans configuration (fumaramic acid), a large coupling constant of ³J ≈ 15-18 Hz is observed. For the cis configuration (maleamic acid), a smaller coupling constant of ³J ≈ 11-13 Hz would be expected.

-

-

¹³C NMR Spectroscopy: Expect four distinct signals: two for the carbonyl carbons (~165-175 ppm) and two for the olefinic carbons (~130-140 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of the functional groups:

-

~3400-3200 cm⁻¹ (N-H and O-H stretching)

-

~1700 cm⁻¹ (C=O stretching of carboxylic acid)

-

~1650 cm⁻¹ (C=O stretching of amide, Amide I band)

-

~1600 cm⁻¹ (C=C stretching)

-

~980 cm⁻¹ (out-of-plane C-H bend, characteristic of trans-alkenes)

-

| Expected Spectroscopic Data for Fumaramic Acid | |

| ¹H NMR (DMSO-d₆) | ~6.8-7.2 ppm (2H, d, J ≈ 15 Hz), ~7.5 ppm (2H, br s, NH₂), ~12.5 ppm (1H, br s, COOH) |

| IR (KBr) | ~3400, ~3200, ~1700, ~1650, ~980 cm⁻¹ |

Part 4: Relevance in Pharmaceutical Sciences

The fumarate scaffold is a "privileged structure" in medicinal chemistry. Its mono-amidated form, fumaramic acid, serves as a versatile intermediate and building block.

-

Prodrugs and Linkers: The amide and carboxylic acid groups provide handles for further chemical modification. Fumaramic acid derivatives can be used as linkers in antibody-drug conjugates or as prodrug moieties that can be enzymatically cleaved in vivo.

-

Bioisosteres: The fumaramic acid core can act as a rigid scaffold to orient other pharmacophoric groups in a specific 3D arrangement, mimicking a peptide bond or other biological structures.

-

Fumaric Acid Esters (FAEs) in Therapeutics: The parent compound's esters, such as dimethyl fumarate, are approved treatments for autoimmune conditions like psoriasis and multiple sclerosis. [9][10]These compounds are thought to exert their anti-inflammatory and immunomodulatory effects via multiple mechanisms. While not fumaramic acid itself, the success of FAEs underscores the pharmaceutical relevance of the fumarate core structure. [10]* Excipient in Formulations: Due to its acidic nature and buffering capacity, the parent fumaric acid is used as an excipient to maintain the pH and enhance the stability of drug formulations. [11][12]

Conclusion

Fumaramic acid is more than a simple organic molecule; it is a case study in the profound importance of stereochemistry. Its rigid (E)-configuration defines its stability, physical properties, and synthetic utility. For researchers in drug development, a thorough understanding of its structure, the distinction from its (Z)-isomer maleamic acid, and the reliable methods for its synthesis and characterization are essential. This knowledge empowers the rational design of novel therapeutics, advanced materials, and complex organic architectures built upon this versatile and biocompatible scaffold.

References

-

Wikipedia. Maleamic acid. [Link]

-

Scribd. Maleic and Fumaric Acid. [Link]

-

Wikipedia. Fumaric acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 444972, Fumaric Acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5280451, Maleamic acid. [Link]

-

NIST. Fumaric Acid. [Link]

-

Knowde. Industrial Applications of Fumaric Acid. [Link]

-

V.Nimc. Fumaric Vs Maleic Acid: Differences & Uses Explained. [Link]

-

Brainly. Explain the similarities and differences in the physical properties of maleic and fumaric acids based on their structures. [Link]

-

Norbidar. The Function of Fumaric Acid Excipient in Enhancing Drug Stability. [Link]

-

Quora. What is the difference in physical and chemical properties between maleic and fumaric acid?[Link]

-

National Center for Biotechnology Information. Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics. [Link]

-

PubChemLite. Maleamic acid (C4H5NO3). [Link]

-

GlobeNewswire. Fumaric Acid in Industrial Applications From Resins to Pharmaceuticals. [Link]

-

NIST. Maleamic acid. [Link]

-

NIST. Maleamic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71309144, Fumaric acid-13C4. [Link]

-

ResearchGate. Chemical structure of fumaric acid (pubchem). [Link]

-

Norbidar. The stability comparison of fumaric acid and maleic acid. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000134). [Link]

-

ResearchGate. (a) ¹H-NMR spectrum of fumaric acid (FA) in D2O. [Link]

-

ACS Publications. Some New Fumaric Acid Derivatives. Preparation of Mixed Fumarates and Thiolfumarates. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000134). [Link]

-

University of Bristol. LECTURE 5 The stereoisomers of alkenes are simply the geometrical isomers. [Link]

-

NIST. Fumaric Acid. [Link]

-

Organic Syntheses. fumaryl chloride. [Link]

-

Science Museum Group. Stereochemical models of fumaric and maleic acids. [Link]

-

DergiPark. Synthesis of trans-diamide derivatives from fumaryl chloride and determine DPPH scavenging activity of synthesized molecules. [Link]

-

ResearchGate. Determination of the E-Z fumaric and maleic acids configuration. An experiment designed to develop scientific research abilities in undergraduates students. [Link]

- Google Patents. US2653168A - Process for preparing fumaryl chloride.

-

National Center for Biotechnology Information. Z and E isomers of butenedioic acid with 2-amino-1,3-thiazole. [Link]

-

ChemBK. Fumaryl chloride. [Link]

Sources

- 1. Fumaric Acid | C4H4O4 | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Maleamic acid | C4H5NO3 | CID 5280451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. brainly.com [brainly.com]

- 4. quora.com [quora.com]

- 5. norbidar.com [norbidar.com]

- 6. Fumaric Vs Maleic Acid: Differences & Uses Explained [vault.nimc.gov.ng]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Industrial Applications of Fumaric Acid (Trans-butenedioic Acid) [periodical.knowde.com]

- 10. Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. norbidar.com [norbidar.com]

- 12. coherentmarketinsights.com [coherentmarketinsights.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Fumaramic Acid Using ¹H NMR

Abstract

Fumaramic acid, the monoamide of fumaric acid, is a small organic molecule with relevance in chemical synthesis and metabolism. Its structural elucidation is a critical step in quality control, reaction monitoring, and characterization. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the premier analytical technique for this purpose, offering an unambiguous "fingerprint" of the molecule's proton environment. This guide provides a comprehensive, field-proven framework for the ¹H NMR characterization of fumaramic acid, moving from first principles and experimental design to in-depth spectral interpretation. We will explain the causality behind methodological choices and establish a self-validating system for spectral analysis, grounded in authoritative data from analogous compounds.

Foundational Principles: Why ¹H NMR for Fumaramic Acid?

Nuclear Magnetic Resonance (NMR) spectroscopy exploits the magnetic properties of atomic nuclei, such as the proton (¹H). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This frequency, known as the chemical shift (δ) , is exquisitely sensitive to the local electronic environment of the nucleus. Consequently, protons in different parts of the fumaramic acid molecule will resonate at different frequencies, allowing us to distinguish them.

Three core pillars of information derived from a ¹H NMR spectrum enable complete structural verification:

-

Chemical Shift (δ): Identifies the electronic environment of a proton (e.g., a proton on a double bond vs. one in an amide group).

-

Signal Integration: Reveals the relative number of protons responsible for each signal.

-

Spin-Spin Coupling (J): Provides information about the connectivity of protons, specifically the number of neighboring protons.

By synthesizing these three pieces of data, we can confidently assemble the molecular structure.

Experimental Design & Protocol: A Self-Validating Workflow

The quality and interpretability of an NMR spectrum are directly dependent on a meticulously planned experiment. The following protocol is designed to yield a high-resolution spectrum of fumaramic acid, particularly for observing all labile (exchangeable) and non-labile protons.

Causality of Solvent Selection

The choice of deuterated solvent is the most critical experimental parameter.

-

Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Rationale:

-

Aprotic Nature: DMSO-d₆ is aprotic, meaning it does not have protons that can readily exchange with the analyte. This is crucial for observing the signals from the carboxylic acid (-COOH) and amide (-NH₂), which are "labile" protons.

-

Solubility: Fumaramic acid exhibits good solubility in DMSO.

-

Chemical Shift Window: DMSO-d₆ has a residual proton signal at approximately 2.50 ppm, which typically does not overlap with the key signals of fumaramic acid.[1]

-

-

Alternative (and for Confirmation): Deuterium oxide (D₂O). In D₂O, the labile protons of the -COOH and -NH₂ groups will exchange with the deuterium atoms of the solvent. This causes their signals to disappear from the spectrum, a classic technique used to confirm the identity of exchangeable protons.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of fumaramic acid directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ using a clean pipette.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief application of a warm air gun may be used if solubility is an issue, but ensure the sample is cooled to room temperature before analysis.

-

-

Instrument Setup (Typical 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Locking: Lock the spectrometer frequency onto the deuterium signal of the DMSO-d₆ solvent.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, ensuring sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees (to ensure full relaxation between scans without saturation).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2-5 seconds (allows protons to return to equilibrium).

-

Number of Scans: 8-16 scans (sufficient for good signal-to-noise ratio for a sample of this concentration).

-

Spectral Width: 0-16 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm.

-

Integrate all signals.

-

Analyze and report chemical shifts, multiplicities, and coupling constants.

-

The logical flow of this experimental setup is illustrated below.

Caption: Experimental workflow for ¹H NMR analysis.

Spectral Interpretation: Decoding the Fumaramic Acid Signature

The structure of fumaramic acid contains four chemically distinct types of protons. While direct, peer-reviewed spectral data for fumaramic acid is not widely published, we can construct a highly accurate and predictive analysis based on fundamental principles and data from structurally similar molecules, such as fumaric acid and its cis-isomer, maleamic acid.[2][3]

Caption: Structure of fumaramic acid with proton environments labeled.

Predicted ¹H NMR Data for Fumaramic Acid in DMSO-d₆

| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ha | Vinylic (-CH=) | ~6.8 – 7.0 | Doublet (d) | ~15-16 | 1H |

| Hb | Vinylic (=CH-) | ~6.4 – 6.6 | Doublet (d) | ~15-16 | 1H |

| Hc | Amide (-NH₂) | ~7.2 and ~7.6 | Two Broad Singlets (br s) | N/A | 2H |

| Hd | Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet (br s) | N/A | 1H |

Detailed Analysis

-

Vinylic Protons (Ha and Hb):

-

Chemical Shift: These two protons are on a carbon-carbon double bond. Ha is adjacent to the more electron-withdrawing carboxylic acid group, causing it to be "deshielded" and appear at a higher chemical shift (further downfield) than Hb, which is adjacent to the less electron-withdrawing amide group. For comparison, the symmetric vinylic protons in fumaric acid appear as a single peak around 6.6 ppm in DMSO-d₆.[2]

-

Multiplicity & Coupling: Ha and Hb are on adjacent carbons, so they will split each other's signal. This results in two "doublets." The magnitude of the coupling constant, predicted to be a large value of ~15-16 Hz, is highly diagnostic. This large J-value is characteristic of two protons in a trans configuration across a double bond. The corresponding cis-isomer, maleamic acid, shows a much smaller coupling constant (~12 Hz).[3][4] This coupling provides definitive proof of the molecule's stereochemistry.

-

-

Amide Protons (Hc):

-

Chemical Shift: In DMSO-d₆, amide protons are readily observed and typically fall in the 7-8 ppm range.[3]

-

Multiplicity: Due to restricted rotation around the C-N bond, the two amide protons are often non-equivalent and may appear as two distinct broad singlets. The broadening is caused by the quadrupole moment of the adjacent nitrogen atom and potential chemical exchange.

-

-

Carboxylic Acid Proton (Hd):

-

Chemical Shift: This is the most deshielded proton in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms. In DMSO-d₆, its signal is expected as a very broad singlet at a high chemical shift, often above 12 ppm. The corresponding protons in fumaric acid are observed around 13.0 ppm.[2]

-

Multiplicity: As an exchangeable proton, it typically does not couple with other protons and appears as a broad singlet.

-

Trustworthiness: The Self-Validating Spectrum

The ¹H NMR spectrum of fumaramic acid serves as a self-validating system. The structural assignment is considered trustworthy only when all pieces of evidence are in complete agreement:

-

Correct Number of Signals: The spectrum must show four distinct signals corresponding to the four unique proton environments.

-

Correct Integration: The relative areas of the four signals must correspond to a 1:1:2:1 ratio (Ha : Hb : Hc : Hd).

-

Correct Multiplicities and Coupling Constants: The vinylic protons must appear as doublets with a large, trans-indicative coupling constant of ~15-16 Hz. The amide and acid protons should be broad singlets.

-

Confirmation with D₂O Exchange: Upon adding a drop of D₂O to the DMSO-d₆ solution and re-acquiring the spectrum, the signals assigned to the amide (Hc) and carboxylic acid (Hd) protons must disappear. This definitively confirms their assignment as labile protons.

This multi-faceted confirmation process ensures the highest degree of confidence in the structural characterization, making the technique robust and reliable for researchers in drug development and quality control.

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000134) for Fumaric acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Fumaric acid - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Fumaric acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, D2O, experimental) (HMDB0000134) for Fumaric acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000134) for Fumaric acid. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000460 - Maleamic Acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Fumaric acid - Optional[¹H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Fumaric acid, monohexyl ester - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Fumaric acid (FDB003291). Retrieved from [Link]

-

NP-MRD. (n.d.). Showing NP-Card for Fumaric acid (NP0000045). Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H-NMR spectra of poly(maleamide-acrylic acid) (PMA). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ¹H NMR (DMSO-d6). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000156) for Malic acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRANS-BUTENEDIOIC ACID. Retrieved from [Link]

-

Wikipedia. (n.d.). Fumaric acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-Substituted Fumaramic Acids for Pharmaceutical Research

Abstract

N-substituted fumaramic acids, mono-amide derivatives of the naturally occurring dicarboxylic acid, fumaric acid, represent a class of compounds with significant potential in drug development and material science. Their utility is intrinsically linked to their physicochemical properties, which govern their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of N-substituted fumaramic acids, including acidity (pKa), solubility, lipophilicity (logP), and thermal stability. This guide emphasizes the causal relationships between the nature of the N-substituent and the resulting properties, offering field-proven insights into experimental design and data interpretation. Detailed, self-validating protocols for the determination of these key parameters are provided, grounded in authoritative standards to ensure scientific integrity.

Introduction: The Strategic Importance of N-Substituted Fumaramic Acids

Fumaric acid is a key intermediate in the Krebs cycle, and its ester derivatives, notably dimethyl fumarate (DMF), have been successfully translated into therapies for autoimmune conditions like psoriasis and multiple sclerosis.[1] The therapeutic efficacy of these molecules has spurred interest in related structures, including N-substituted fumaramic acids. The introduction of a substituted amide functional group in place of one of the carboxylic acids offers a versatile scaffold for tuning physicochemical properties to optimize drug-like characteristics.

The nature of the substituent on the amide nitrogen (R in the general structure below) is a critical determinant of the molecule's overall behavior. By strategically modifying this substituent—from simple alkyl chains to complex aromatic and heterocyclic systems—we can modulate the compound's acidity, its ability to dissolve in aqueous and lipid environments, and its stability under various conditions. Understanding these structure-property relationships is paramount for the rational design of new chemical entities with desired pharmacokinetic and pharmacodynamic profiles.

General Structure of N-Substituted Fumaramic Acids:

Expertise & Experience: The choice of an aprotic solvent is crucial to prevent the hydrolysis of the anhydride starting material. The reaction is typically exothermic and proceeds readily at room temperature. The product often precipitates from the reaction mixture upon addition of a non-polar co-solvent or during an aqueous workup, which facilitates purification. Recrystallization is usually sufficient to obtain a product of high purity. Structural confirmation is essential and is routinely achieved using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry.

Core Physicochemical Properties and Their Determination

The therapeutic potential of any active pharmaceutical ingredient (API) is critically dependent on its physicochemical properties. For N-substituted fumaramic acids, the key parameters to investigate are acidity (pKa), aqueous solubility, lipophilicity (logP), and thermal stability.

Acidity (pKa)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. It dictates the extent of ionization of a molecule at a given pH. This is of paramount importance in drug development as the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target. N-substituted fumaramic acids are monoprotic acids, with the carboxylic acid group being the primary site of ionization.

Causality Behind Experimental Choices: The pKa of the parent fumaric acid is approximately 3.03 for the first dissociation and 4.44 for the second. [2]For an N-substituted fumaramic acid, we are primarily interested in the pKa of the single remaining carboxylic acid group. The nature of the N-substituent (R) will influence this pKa through inductive effects.

-

Electron-withdrawing groups on R (e.g., a phenyl ring with nitro or halogen substituents) will stabilize the carboxylate anion, making the acid stronger and thus lowering the pKa .

-

Electron-donating groups on R (e.g., alkyl groups) will destabilize the carboxylate anion, making the acid weaker and thus raising the pKa .

Understanding this trend allows for the rational design of molecules with a specific ionization profile at physiological pH (typically 7.4). For instance, a lower pKa might enhance solubility in the neutral to alkaline environment of the small intestine.

Experimental Protocol: Potentiometric Titration (OECD Guideline 112) [3] Potentiometric titration is a robust and widely accepted method for pKa determination. [3]It involves titrating a solution of the compound with a strong base (e.g., NaOH) while monitoring the pH.

Step-by-Step Methodology:

-

Preparation: Accurately weigh the N-substituted fumaramic acid and dissolve it in a suitable solvent. For water-soluble compounds, purified water is used. For poorly soluble compounds, a co-solvent system (e.g., methanol-water) may be necessary.

-

Titration: Calibrate a pH meter with standard buffers. Titrate the solution with a standardized solution of 0.1 M NaOH, adding small increments of the titrant.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). For more accurate results, the data can be analyzed using Gran's plot or specialized software.

Trustworthiness: This protocol is self-validating through the use of standardized titrants and calibrated equipment. The reproducibility of the titration curve and the sharpness of the equivalence point provide confidence in the determined pKa value.

Aqueous Solubility

Aqueous solubility is a critical factor for orally administered drugs, as a drug must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development.

Causality Behind Experimental Choices: The solubility of N-substituted fumaramic acids is influenced by both the crystalline structure of the solid (lattice energy) and the interactions of the molecule with water (solvation energy). The N-substituent plays a key role here:

-

Increasing the size of non-polar alkyl or aryl groups will generally decrease aqueous solubility due to an increase in hydrophobicity.

-

Introducing polar functional groups (e.g., hydroxyl, amino) on the N-substituent can increase aqueous solubility by providing additional sites for hydrogen bonding with water.

-

The ionization state is also crucial; the salt form of the fumaramic acid (at a pH above its pKa) will be significantly more soluble than the neutral acid.

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

The shake-flask method is the gold standard for determining equilibrium solubility. [4]It involves agitating an excess of the solid compound in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the N-substituted fumaramic acid to a vial containing a known volume of the aqueous medium (e.g., purified water, or buffers at pH 1.2, 4.5, and 6.8 to simulate GI conditions, as recommended by WHO guidelines for BCS classification). [5]2. Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Trustworthiness: The reliability of this method depends on ensuring that true equilibrium has been reached and that the quantification method is accurate and specific for the analyte. Running the experiment for different time points (e.g., 24, 48, and 72 hours) can validate that equilibrium has been achieved if the concentration remains constant.

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's ADME properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. An optimal logP value (typically between 1 and 3) is often sought for good oral absorption and cell membrane permeability. [6] Causality Behind Experimental Choices: The N-substituent has a profound impact on the lipophilicity of fumaramic acids.

-

The parent fumaric acid is relatively hydrophilic, with a logP of around 0.46. [2]* Adding non-polar N-substituents such as alkyl or aryl groups will increase the logP value , making the compound more lipophilic. The magnitude of this increase is generally proportional to the size and non-polarity of the substituent. For example, an N-phenyl group will increase logP more significantly than an N-methyl group.

-

Introducing polar groups on the substituent will decrease the logP value .

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most reliable technique for measuring logP.

Step-by-Step Methodology:

-

Preparation: Prepare solutions of the N-substituted fumaramic acid in both n-octanol and water (or a suitable buffer). The two solvents should be mutually saturated before use.

-

Partitioning: Place known volumes of the n-octanol and aqueous phases into a separation funnel or vial. Add the compound and shake vigorously to allow for partitioning between the two phases. Allow the layers to separate completely.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Trustworthiness: It is crucial to use a pure sample and to ensure that the compound does not ionize during the experiment (i.e., the pH of the aqueous phase should be at least 2 units below the pKa). The analysis should be performed on both phases to ensure mass balance.

Thermal Stability

The thermal stability of a compound is important for determining its shelf-life, storage conditions, and suitability for formulation processes that may involve heat, such as melt granulation or extrusion. For amic acids, thermal analysis can reveal important transformations, such as dehydration and cyclization to the corresponding imide.

Causality Behind Experimental Choices: N-substituted fumaramic acids, like their maleamic acid counterparts, can undergo intramolecular cyclization upon heating to form a five-membered ring imide (a succinimide derivative, in this case, a fumaramide) and a molecule of water. The temperature at which this occurs is dependent on the N-substituent.

Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful thermal analysis techniques that provide complementary information.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events such as melting, crystallization, and chemical reactions (e.g., cyclization).

-

TGA measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and to quantify mass loss associated with events like dehydration. [5] Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 2-10 mg) of the N-substituted fumaramic acid into an appropriate DSC or TGA pan.

-

Analysis: Place the pan in the instrument and heat it under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Data Interpretation:

-

In the DSC thermogram , an endothermic peak will indicate the melting point of the compound. A broader endothermic or exothermic peak might correspond to the cyclization reaction.

-

In the TGA thermogram , a step-wise loss of mass corresponding to the molecular weight of water would confirm the dehydration/cyclization event. A significant mass loss at higher temperatures indicates decomposition.

-

Trustworthiness: The combination of DSC and TGA provides a self-validating system. For example, a thermal event observed in the DSC can be confirmed as a dehydration reaction if a corresponding mass loss is observed in the TGA at the same temperature.

Structure-Property Relationships: A Predictive Summary

| N-Substituent (R) | Expected Effect on pKa | Expected Effect on Aqueous Solubility | Expected Effect on Lipophilicity (logP) | Expected Effect on Thermal Stability |

| Small Alkyl (e.g., -CH₃, -C₂H₅) | Slight Increase (weaker acid) | Decrease | Increase | Lower cyclization temperature than aryl |

| Bulky Alkyl (e.g., -t-Butyl) | Slight Increase | Significant Decrease | Significant Increase | Steric hindrance may affect cyclization |

| Aryl (e.g., -Phenyl) | Decrease (stronger acid) | Significant Decrease | Significant Increase | Generally high thermal stability |

| Aryl with Electron-Donating Group (e.g., -C₆H₄-OCH₃) | Slight Decrease (vs. Phenyl) | Decrease | Significant Increase | Similar to aryl |

| Aryl with Electron-Withdrawing Group (e.g., -C₆H₄-Cl, -C₆H₄-NO₂) | Significant Decrease (stronger acid) | Variable (may decrease or slightly increase) | Significant Increase | May affect decomposition pathway |

| Substituent with H-bond donor/acceptor (e.g., -CH₂CH₂OH) | Slight Increase | Increase | Decrease | May undergo other thermal reactions |

Conclusion

N-substituted fumaramic acids are a versatile and promising class of molecules for pharmaceutical research. Their physicochemical properties can be rationally tuned through judicious selection of the N-substituent, allowing for the optimization of key drug-like characteristics. This guide has provided a framework for understanding and investigating these properties, emphasizing the causal links between chemical structure and physical behavior. By employing the robust, standards-based experimental protocols detailed herein, researchers can generate high-quality, reliable data to inform the design and development of novel therapeutic agents. A thorough characterization of pKa, solubility, lipophilicity, and thermal stability is an indispensable step in unlocking the full potential of this important chemical scaffold.

References

-

Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraacetic dianhydride (EDTA-anhydride) and bifunctional amines. (n.d.). Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Fumaric acid. Retrieved January 16, 2026, from [Link]

-

The literature values of pKa lit , intrinsic solubility, S 0 lit , and... (n.d.). Retrieved January 16, 2026, from [Link]

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.

-

Partition Coefficients and Solubilities of α-Amino Acids in Aqueous 1-Butanol Solutions. (n.d.). Retrieved January 16, 2026, from [Link]

- Synthesis and Physicochemical Properties of Hydrazides of Malonic Acid with Different Substitutes. (2021). Eurasian Chemico-Technological Journal, 23(4), 303-310.

-

Synthesis of some new maleimide derivatives. (2014). Retrieved January 16, 2026, from [Link]

- Digianantonio, K. M., Glover, S. A., Johns, J. P., & Rosser, A. A. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(11), 4116-4126.

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved January 16, 2026, from [Link]

-

APPENDIX G Acid Dissociation Constants. (n.d.). Retrieved January 16, 2026, from [Link]

- Zhang, Y., et al. (2018). Force Field Benchmark of Amino Acids: II. Partition Coefficients between Water and Organic Solvents.

- OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

-

Al-Azzawi, A. M. (2010). Synthesis, characterization, and biological activity study of N-substituted sulfonamide maleimides substituted with Heterocycles. Retrieved January 16, 2026, from [Link]

-

Appendix B: Selected Acid Dissociation Constants at 25°C. (n.d.). Retrieved January 16, 2026, from [Link]

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

-

Wikipedia. (n.d.). Maleamic acid. Retrieved January 16, 2026, from [Link]

- Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021). American Journal of Engineering Research (AJER), 10(4), 1-8.

- Yao, R.-S., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 24(5), 2025-2027.

- Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K. (2021). ACS Omega, 6(50), 34604-34613.

- Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395-5403.

- Canbay, H. S. (2022). Spectrophotometric determination of acid dissociation constants of some arylpropionic acids and arylacetic acids in acetonitrile-water binary mixtures at 25ºC. Brazilian Journal of Pharmaceutical Sciences, 58.

- Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. (2021). Chemistry – A European Journal, 27(45), 11593-11598.

- Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. (2021). Molecules, 26(21), 6483.

-

The experimental solubility of AA in water, methanol and n-butanol. (n.d.). Retrieved January 16, 2026, from [Link]

- Audichya, V. B. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry-(IJC), 64(7).

-

Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. (2017). Retrieved January 16, 2026, from [Link]

- Daneshfar, A., et al. (2011). Solubility of citric, malonic, and malic acids in different solvents from 303.2 to 333.2 K.

- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2021). Chemical Methodologies, 5(4), 320-330.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

Sources

- 1. Maleamic acid - Wikipedia [en.wikipedia.org]

- 2. Solubility and Hydrophobic Descriptors of N-Arylhydroxamic Acids - Volume 1 Number 4 (Nov. 2011) - IJBBB [ijbbb.org]

- 3. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]

- 4. Partition coefficients of drugs in bilayer lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Historical Synthesis of Fumaramic Acid

An In-depth Technical Guide:

Introduction

Fumaramic acid, the monoamide of fumaric acid, is an organic compound of significant interest due to its structural relationship with key industrial and biological molecules. As the trans-isomer of butenedioic acid monoamide, its chemical properties and synthesis routes are intrinsically linked to its more common parent, fumaric acid, and its cis-isomer counterpart, maleamic acid. While a singular moment of "discovery" for fumaramic acid is not prominently documented, its existence and preparation are a logical consequence of early explorations into the chemistry of dicarboxylic acids and their derivatives.

This technical guide provides a detailed exploration of the historical and foundational synthesis routes for fumararamic acid. We will delve into the core chemical principles, from the selection of precursors to the mechanistic underpinnings of the transformations involved. The primary historical pathway proceeds through a two-step sequence: the formation of maleamic acid from a readily available industrial precursor, followed by its isomerization to the more thermodynamically stable fumaramic acid. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this compound's synthesis.

Section 1: The Primary Historical Synthesis Route from Maleic Anhydride

The most logical and historically significant route to fumaramic acid begins with maleic anhydride, a widely available industrial chemical. The process involves two distinct and critical transformations: the initial formation of the cis-isomer, maleamic acid, followed by a subsequent isomerization to the desired trans-isomer, fumaramic acid.

Part A: Synthesis of Maleamic Acid via Ammonolysis of Maleic Anhydride

The foundational step in this pathway is the ring-opening of maleic anhydride using ammonia. This reaction is a classic example of nucleophilic acyl substitution, where the ammonia molecule acts as the nucleophile.

Causality and Mechanistic Insight

The choice of maleic anhydride as a starting material is dictated by its high reactivity. The anhydride group contains two electrophilic carbonyl carbons, which are susceptible to attack by nucleophiles. The ring strain in the five-membered anhydride ring further enhances its reactivity, making the ring-opening reaction highly favorable.

The mechanism proceeds as follows:

-

The lone pair of electrons on the nitrogen atom of ammonia performs a nucleophilic attack on one of the carbonyl carbons of maleic anhydride.

-

This attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.

-

The intermediate then collapses, reforming the carbonyl double bond and cleaving the acyl-oxygen bond within the anhydride ring.

-

A proton transfer step results in the formation of the final product, maleamic acid, which contains both a carboxylic acid group and an amide group in a cis configuration.

This reaction is typically rapid and exothermic.[1]

Experimental Protocol: Preparation of Maleamic Acid

This protocol is based on the established principles of reacting maleic anhydride with an amine.[2][3]

Objective: To synthesize maleamic acid by the ammonolysis of maleic anhydride.

Methodology:

-

Reaction Setup: A solution of maleic anhydride is prepared in a suitable organic solvent, such as acetone or dioxane, within a flask equipped with a stirrer and a dropping funnel. The flask is placed in a cooling bath to manage the exothermic nature of the reaction.[1]

-

Reactant Preparation: A solution of aqueous ammonia is placed in the dropping funnel.

-

Ammonolysis: The ammonia solution is added dropwise to the stirred maleic anhydride solution. The temperature of the reaction mixture should be maintained between 40°C and 60°C to ensure a controlled reaction rate.[1]

-

Precipitation: As the reaction proceeds, maleamic acid, being less soluble in the solvent than the starting anhydride, will begin to precipitate out of the solution as a white solid.

-

Reaction Completion: After the addition of ammonia is complete, the mixture is stirred for an additional hour to ensure the reaction goes to completion.

-

Isolation: The precipitated maleamic acid is collected by vacuum filtration using a Büchner funnel.

-

Washing and Drying: The collected solid is washed with a small amount of cold solvent to remove any unreacted starting material and then dried in a vacuum oven.

Caption: Proposed mechanism for the acid-catalyzed isomerization.

Data Summary

The following table summarizes the key parameters for the historical two-step synthesis of fumaramic acid.

| Parameter | Step A: Ammonolysis | Step B: Isomerization |

| Starting Material | Maleic Anhydride | Maleamic Acid |

| Primary Reagent | Ammonia (NH₃) | Strong Acid (e.g., HCl) |

| Solvent | Acetone, Dioxane | Water |

| Temperature | 40 - 60 °C | Reflux (~100 °C) |

| Key Transformation | Anhydride Ring-Opening | cis to trans Isomerization |

| Product | Maleamic Acid | Fumaramic Acid |

Conclusion

The historical synthesis of fumaramic acid is a testament to the foundational principles of organic chemistry. Lacking a direct, single-step preparation in early literature, its synthesis is logically derived from the chemistry of its parent molecules. The pathway begins with the ammonolysis of maleic anhydride, a robust and efficient reaction that yields the cis-isomer, maleamic acid. This is followed by an acid-catalyzed isomerization, a classic transformation driven by the thermodynamic preference for the sterically favored trans configuration. This two-step process, rooted in the industrial availability of maleic anhydride and the well-understood principles of nucleophilic substitution and geometric isomerization, represents the most authoritative and historically plausible route to this important monoamide.

References

- Process for the preparation of maleamic acid. EP0608160A1.

- Process for the production of maleamic acids. US3947493A.

- Maleamic acid. Wikipedia.

-

Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. ACS Omega. [Link]

- Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal.

- Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds. US20080262191A1.

-

Study on the Isomerization of Maleic Acid to Fumaric Acid without Catalyst. DSpace. [Link]

- The Paramagnetic Isomerisation of Maleic Acid into Fumaric Acid in Aqueous Solution. Journal of the Indian Chemical Society.

-

The determination of a mechanism of isomerization of maleic acid to fumaric acid. Journal of Chemical Education. [Link]

- Method for the preparation of fumaric acid. US2500260A.

- Synthesis of Fumaric Acid-2-C14 and Maleic Anhydride-2-C14 1. Journal of the American Chemical Society.

-

Maleic Anhydride, Maleic Acid, and Fumaric Acid. ResearchGate. [Link]

- Preparation of fumaric acid by heating malic acid with maleic anhydride. US3117991A.

-

Unlocking the pH-responsive degradability of fumaramic acid derivatives using photoisomerization. PubMed. [Link]

Sources

Navigating the Conformational Landscape of Fumaramic Acid: A Theoretical and Spectroscopic Guide

Abstract

Fumaramic acid, the monoamide of fumaric acid, presents a fascinating case study in conformational isomerism, with significant implications for its physicochemical properties and potential applications in drug development and materials science. This in-depth technical guide provides a comprehensive exploration of the theoretical and experimental methodologies used to elucidate the stability of fumaramic acid conformers. We delve into the principles of computational chemistry, detailing the application of Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) for accurate energy calculations and geometry optimizations. Furthermore, this guide outlines the experimental validation of theoretical findings through matrix isolation infrared spectroscopy, offering a robust, self-validating protocol for researchers. By bridging theoretical predictions with experimental evidence, we aim to equip scientists and drug development professionals with the knowledge to confidently navigate the conformational complexities of fumaramic acid and related small molecules.

Introduction: The Significance of Conformational Isomerism in Molecular Function

The three-dimensional structure of a molecule is intrinsically linked to its function. For flexible molecules like fumaramic acid, the ability to adopt multiple spatial arrangements, or conformations, through rotation around single bonds, gives rise to a complex energy landscape. The relative stability of these conformers dictates the molecule's predominant shape, which in turn governs its interactions with biological targets, crystal packing, and overall material properties.[1][2] In the realm of drug discovery, identifying the bioactive conformation—the specific shape a molecule adopts when binding to a therapeutic target—is a cornerstone of rational drug design.[3] A thorough understanding of the conformational preferences of a molecule is therefore not merely an academic exercise but a critical step in the development of novel therapeutics and functional materials.

Fumaric acid and its derivatives have garnered significant interest due to their roles in biological processes and their use as building blocks in polymer chemistry.[4] Fumaramic acid, as a mono-functionalized derivative, introduces an amide group that can participate in hydrogen bonding, further influencing its conformational preferences. This guide will focus on the theoretical underpinnings and practical approaches to studying the stability of fumaramic acid conformers, providing a rigorous framework for researchers in the field.

Theoretical Framework: Unraveling Conformational Stability with Computational Chemistry

At the heart of theoretical conformational analysis lies the ability to calculate the potential energy surface of a molecule. This surface maps the energy of the molecule as a function of its geometry, with local minima corresponding to stable conformers. Computational quantum chemistry methods offer a powerful toolkit for exploring this landscape.

The Workhorse of Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying molecular systems due to its favorable balance of accuracy and computational cost.[5] DFT methods approximate the complex many-electron wavefunction by focusing on the electron density, a more manageable quantity. The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations. For systems like fumaramic acid, hybrid functionals such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, have proven to be reliable.[6]

A Higher Rung on the Ladder of Accuracy: Møller-Plesset Perturbation Theory (MP2)

For enhanced accuracy, particularly in describing non-covalent interactions like intramolecular hydrogen bonds, Møller-Plesset perturbation theory to the second order (MP2) is often employed. MP2 is a post-Hartree-Fock method that explicitly includes electron correlation effects, providing a more refined description of the electronic structure.[6][7] While computationally more demanding than DFT, MP2 calculations can serve as a valuable benchmark for validating the results obtained from less expensive methods.

The Importance of Basis Sets

The accuracy of any quantum chemical calculation is also dependent on the choice of the basis set, which is a set of mathematical functions used to represent the atomic orbitals. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for organic molecules.[7] The inclusion of diffuse functions ("++") is crucial for accurately describing anions and systems with significant lone-pair interactions, while polarization functions ("d,p") allow for more flexibility in describing the shape of the electron density. For even higher accuracy, correlation-consistent basis sets, such as the cc-pVTZ (correlation-consistent polarized valence triple-zeta) set, are recommended, particularly for MP2 calculations.[7]

Computational Protocol: A Step-by-Step Guide to Conformational Analysis

The following protocol outlines a robust and self-validating workflow for the theoretical investigation of fumaramic acid conformers.

Step 1: Initial Structure Generation

-

Construct the initial 3D structure of fumaramic acid using a molecular builder.

Step 2: Conformational Search

-

Perform a systematic or stochastic conformational search to identify potential low-energy conformers. This involves rotating around the key single bonds (C-C, C-N, and C-O) and evaluating the resulting energies using a computationally inexpensive method like a molecular mechanics force field.

Step 3: Geometry Optimization

-

For each unique conformer identified in the search, perform a full geometry optimization using a more accurate quantum chemical method. A recommended approach is to first optimize with DFT (e.g., B3LYP/6-311++G(d,p)) and then refine the geometries of the lowest energy conformers using MP2 (e.g., MP2/cc-pVTZ).[7]

Step 4: Frequency Calculation

-

Perform a vibrational frequency calculation at the same level of theory as the geometry optimization. This serves two critical purposes:

-

Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformer).

-

Zero-Point Vibrational Energy (ZPVE): The calculated frequencies are used to determine the ZPVE, which must be added to the electronic energy to obtain a more accurate relative energy.[6]

-

Step 5: Relative Energy Calculation

-

Calculate the relative energy of each conformer with respect to the global minimum (the most stable conformer). These energies, corrected for ZPVE, provide the thermodynamic stability ranking of the conformers.

Step 6: Analysis of Results

-

Analyze the geometric parameters (dihedral angles, bond lengths) and intramolecular interactions (e.g., hydrogen bonds) of the stable conformers to understand the factors governing their relative stabilities.

Results and Discussion: The Conformational Landscape of Fumaramic Acid

Theoretical studies have predicted the existence of several stable conformers of fumaric acid, with their relative energies being highly dependent on the level of theory used.[7] For fumaramic acid, the presence of the amide group introduces additional rotational degrees of freedom and the potential for intramolecular hydrogen bonding between the amide and carboxylic acid moieties.

Predicted Stable Conformers and Their Relative Energies

Computational studies on the related fumaric acid have identified multiple planar and non-planar conformers.[7] For fumaramic acid, we can anticipate a similar complexity. The table below summarizes hypothetical but representative data for the lowest energy conformers of fumaramic acid, as would be obtained from DFT and MP2 calculations.

| Conformer ID | Dihedral Angle (O=C-C=C) | Dihedral Angle (H-N-C=O) | Relative Energy (DFT, kcal/mol) | Relative Energy (MP2, kcal/mol) |

| FA-1 | ~0° (s-cis) | ~0° (cis) | 0.00 | 0.00 |

| FA-2 | ~180° (s-trans) | ~0° (cis) | 0.85 | 0.75 |

| FA-3 | ~0° (s-cis) | ~180° (trans) | 1.50 | 1.30 |

| FA-4 | ~180° (s-trans) | ~180° (trans) | 2.20 | 2.00 |

Note: This table presents illustrative data. Actual values would be derived from rigorous computational studies.

The relative energies indicate that multiple conformers of fumaramic acid are likely to coexist at room temperature, with the energy differences being on the order of a few kcal/mol.

The Role of Intramolecular Hydrogen Bonding

A key factor influencing the stability of fumaramic acid conformers is the potential for intramolecular hydrogen bonding. Depending on the relative orientation of the carboxylic acid and amide groups, a hydrogen bond can form between the carboxylic hydroxyl proton and the amide carbonyl oxygen, or between an amide proton and the carboxylic carbonyl oxygen. These interactions can stabilize certain conformers over others. The presence and strength of such hydrogen bonds can be inferred from the calculated geometric parameters (e.g., H---O distance and O-H---O angle) and vibrational frequencies (a red-shift in the O-H or N-H stretching frequency).

Experimental Validation: Matrix Isolation Infrared Spectroscopy

Theoretical predictions, while powerful, must be validated by experimental evidence. Matrix isolation infrared (IR) spectroscopy is a highly sensitive technique for studying the vibrational spectra of individual molecules, making it ideal for characterizing different conformers.[8]

The Principle of Matrix Isolation